1-(3,4-Dimethylphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(3,4-Dimethylphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3,4-dimethylaniline with a suitable isocyanate derivative of 5-pyridin-4-yl-1,3,4-thiadiazole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps such as crystallization and recrystallization to further purify the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thiourea: Similar structure but with a thiourea moiety.
1-(3,4-Dimethylphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamate: Similar structure but with a carbamate moiety.
Uniqueness
1-(3,4-Dimethylphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea moiety allows for strong hydrogen bonding interactions, while the thiadiazole and pyridine rings contribute to its stability and reactivity.
Properties
CAS No. |
429626-23-3 |
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Molecular Formula |
C16H15N5OS |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C16H15N5OS/c1-10-3-4-13(9-11(10)2)18-15(22)19-16-21-20-14(23-16)12-5-7-17-8-6-12/h3-9H,1-2H3,(H2,18,19,21,22) |
InChI Key |
RZRGPMAJCOAGSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=NC=C3)C |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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